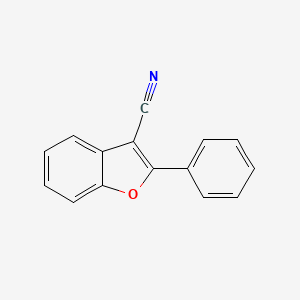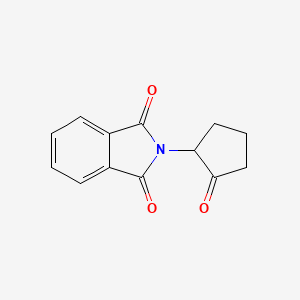![molecular formula C10H6BrN3 B13676122 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-bromoisoquinoline with triazole derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazoloisoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
科学的研究の応用
作用機序
The mechanism by which 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline exerts its effects involves the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells. The compound upregulates pro-apoptotic genes such as p53 and Bax, which play crucial roles in the apoptotic pathway . Additionally, it can interact with specific molecular targets, including enzymes and receptors, to modulate their activity .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[3,4-a]isoquinoline Chalcone Derivatives: These compounds share a similar core structure but differ in their substituents, which can influence their biological activity.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring but are fused with a pyridine ring instead of an isoquinoline ring.
Uniqueness
8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C10H6BrN3 |
|---|---|
分子量 |
248.08 g/mol |
IUPAC名 |
8-bromo-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6BrN3/c11-8-1-2-9-7(5-8)3-4-14-6-12-13-10(9)14/h1-6H |
InChIキー |
QUHSKDBZTIWJIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN3C2=NN=C3)C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Difluoromethoxy)benzyl]azetidine](/img/structure/B13676051.png)


![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)



![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)


![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)
